molecular formula C22H28N4 B13370535 1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole

1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole

Cat. No.: B13370535
M. Wt: 348.5 g/mol
InChI Key: OVFXLVHPQKSVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

1-methyl-2-[[4-(4-propylphenyl)piperazin-1-yl]methyl]benzimidazole

InChI

InChI=1S/C22H28N4/c1-3-6-18-9-11-19(12-10-18)26-15-13-25(14-16-26)17-22-23-20-7-4-5-8-21(20)24(22)2/h4-5,7-12H,3,6,13-17H2,1-2H3

InChI Key

OVFXLVHPQKSVIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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